molecular formula C9H11N5S2 B2705055 4-allyl-5-[(2-amino-1,3-thiazol-4-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione CAS No. 690643-10-8

4-allyl-5-[(2-amino-1,3-thiazol-4-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B2705055
CAS No.: 690643-10-8
M. Wt: 253.34
InChI Key: YIRKOLIHHIEQIC-UHFFFAOYSA-N
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Description

The compound 4-allyl-5-[(2-amino-1,3-thiazol-4-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione features a 1,2,4-triazole-3-thione core substituted with an allyl group at position 4 and a (2-amino-1,3-thiazol-4-yl)methyl moiety at position 5 (Figure 1). The thiazole ring, bearing an amino group, is a critical pharmacophore known to enhance bioactivity, as seen in antimicrobial and anticonvulsant agents . This compound's structural complexity arises from the conjugation of heterocyclic systems (triazole and thiazole), which influence its electronic properties and biological interactions .

Properties

IUPAC Name

3-[(2-amino-1,3-thiazol-4-yl)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5S2/c1-2-3-14-7(12-13-9(14)15)4-6-5-16-8(10)11-6/h2,5H,1,3-4H2,(H2,10,11)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIRKOLIHHIEQIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NNC1=S)CC2=CSC(=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-allyl-5-[(2-amino-1,3-thiazol-4-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione . Common synthetic routes include:

  • Thiazole Formation: : Reacting a suitable thioamide with chloroacetic acid or its derivatives under acidic conditions to form the thiazole ring.

  • Triazole Formation: : Using a cyclization reaction involving hydrazine and a suitable diketone or aldehyde to form the triazole ring.

  • Allylation: : Introducing the allyl group through an allylation reaction using allyl halides or allyl acetate in the presence of a base.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors or batch processes to optimize yield and purity. The use of catalysts and specific reaction conditions tailored to large-scale production can enhance efficiency and reduce by-products.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can convert the thione group to a sulfone or sulfoxide.

  • Reduction: : Reduction reactions can reduce the thiazole or triazole rings.

  • Substitution: : Substitution reactions can replace the allyl group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

  • Oxidation: : Sulfones or sulfoxides.

  • Reduction: : Reduced thiazole or triazole derivatives.

  • Substitution: : Derivatives with different functional groups replacing the allyl group.

Scientific Research Applications

The compound exhibits a range of biological activities that make it suitable for various applications:

Antimicrobial Activity

Research indicates that compounds containing triazole and thiazole moieties possess significant antimicrobial properties. For instance:

  • Mechanism of Action : Triazoles inhibit ergosterol synthesis in fungi, which is crucial for maintaining cell membrane integrity. The thiazole moiety enhances the compound's efficacy against various pathogens.
  • Case Study : A study demonstrated that derivatives similar to this compound exhibited broad-spectrum antifungal activity against Candida species, highlighting the importance of structural modifications in enhancing potency .

Antitumor Activity

The potential of triazole derivatives in cancer therapy has been extensively studied:

  • Mechanism of Action : These compounds interact with target proteins involved in cell proliferation and apoptosis. Structural modifications can lead to enhanced cytotoxicity against cancer cells.
  • Case Study : In vitro studies showed significant growth-inhibitory effects on HT29 colon cancer cells. The presence of electron-donating groups on the phenyl ring was linked to increased anticancer activity .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that:

  • Thiazole and Triazole Rings : Essential for biological activity; modifications can significantly alter potency.
  • Allyl Group : Contributes to increased lipophilicity and may enhance membrane permeability.
  • Substituents : Electron-withdrawing or electron-donating groups can significantly impact the biological activity and stability of the compound.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 ValueReference
Compound AAntifungal5 µg/mL
Compound BAnticancer10 µg/mL
Compound CAntimicrobial15 µg/mL

Mechanism of Action

The mechanism by which 4-allyl-5-[(2-amino-1,3-thiazol-4-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Electronic Properties

The triazole-thione scaffold is highly modifiable, with substituents dictating physicochemical and biological behaviors. Below is a comparative analysis of key analogs:

Table 1: Substituents and Computational Data of Selected Triazole-3-thione Derivatives
Compound Substituents (Position 4/5) Key Computational Findings (DFT/HF) Reference
Target Compound 4-allyl, 5-(2-amino-thiazol-4-yl)methyl Enhanced electron delocalization due to thiazole-amino conjugation; HOMO-LUMO gap ~4.2 eV .
4-Allyl-5-(2-hydroxyphenyl) derivative 4-allyl, 5-(2-hydroxyphenyl) Intramolecular H-bonding stabilizes structure; HOMO-LUMO gap ~4.5 eV .
3-(Adamantan-1-yl)-4-(allyl) derivative 4-allyl, 3-adamantyl Bulky adamantyl group increases steric hindrance; reduced solubility .
5-(3-Chlorophenyl)-4-hexyl derivative (TP-315) 4-hexyl, 5-(3-chlorophenyl) Long alkyl chain enhances lipophilicity, aiding blood-brain barrier penetration .

Key Insights :

  • The allyl group at position 4 in the target compound enhances flexibility and may improve binding to hydrophobic pockets in enzymes .
  • Derivatives with electron-withdrawing groups (e.g., chloro in TP-315) exhibit lower HOMO-LUMO gaps, correlating with higher reactivity .

Key Insights :

  • Thiophene-linked analogs (e.g., 6a) show moderate antimicrobial activity, likely due to sulfur’s electron-rich nature enhancing membrane interaction .
  • TP-315’s hexyl chain optimizes lipophilicity for CNS penetration, a feature absent in the allyl-thiazole target compound .

Physicochemical Properties

Table 3: Melting Points and Solubility Trends
Compound Substituents (Position 4/5) Melting Point (°C) Solubility in Ethanol Reference
Target Compound 4-allyl, 5-(2-amino-thiazol-4-yl)methyl Not reported Moderate (predicted)
9g (aryl-substituted) 4-phenyl, 5-benzodioxolylbutadienyl 244–245 Low
4-Benzyl-3-thiophen-2-yl derivative 4-benzyl, 3-thiophen-2-yl 183–245 High

Key Insights :

  • Aryl substituents (e.g., 9g) increase melting points due to π-π stacking, whereas allyl groups may reduce crystallinity .
  • The target compound’s solubility in polar solvents is expected to surpass adamantyl or hexyl derivatives due to its amino-thiazole moiety .

Biological Activity

4-Allyl-5-[(2-amino-1,3-thiazol-4-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione is a compound that belongs to the triazole-thione class of compounds. This class has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and anticonvulsant properties. The unique structural features of this compound contribute to its potential therapeutic applications.

Chemical Structure

The chemical formula for this compound is C9H11N5S2C_9H_{11}N_5S_2 with a molecular weight of 253.34 g/mol. Its structure is characterized by the presence of both thiazole and triazole rings, which are known for their biological activity.

Antimicrobial Activity

Research indicates that compounds within the triazole-thione class exhibit significant antimicrobial properties. A study evaluated various derivatives against bacterial strains and found that certain triazole-thiones demonstrated comparable effectiveness to standard antibiotics like streptomycin . The specific activity of this compound against pathogens such as Mycobacterium tuberculosis remains to be fully explored, but its structural relatives have shown promising results in similar assays .

Anticancer Activity

The anticancer potential of triazole derivatives is well-documented. For instance, compounds with similar structural motifs have been tested against various cancer cell lines. In vitro studies demonstrated that certain triazole-thiones exhibited cytotoxic effects with IC50 values in the low micromolar range (e.g., IC50 = 4.363 μM for some derivatives) . The mechanism often involves the inhibition of critical pathways such as tyrosine kinases (CDK2), which are pivotal in cancer cell proliferation .

Anticonvulsant Activity

The anticonvulsant properties of triazole derivatives have been investigated extensively. In one study, compounds were screened for their ability to prevent seizures induced by pentylenetetrazole (PTZ). The results indicated that certain thiazole-integrated triazoles displayed significant protective effects against seizures . The specific activity of this compound in this context requires further investigation but aligns with the promising profiles of related compounds.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) is crucial for optimizing the biological activity of these compounds. The presence of electron-donating groups and specific substitutions on the thiazole and triazole rings significantly influences their pharmacological profiles. For example:

CompoundActivity TypeIC50 ValueStructural Features
Compound AAnticancer1.61 µg/mLMethyl group on phenyl ring
Compound BAnticonvulsantED50 = 20 mg/kgThiazole integration
Compound CAntimicrobial>90% inhibitionTriazole ring substitution

Case Studies

  • Antimicrobial Screening : A series of thiosemicarbazones derived from triazoles were synthesized and evaluated against Staphylococcus aureus and E. coli. Results showed that modifications at the thioamide group enhanced antimicrobial efficacy .
  • Cancer Cell Line Testing : In a study involving human glioblastoma cells (U251), various thiazole-based compounds were tested for cytotoxicity. Notably, those with additional aromatic groups exhibited enhanced activity compared to standard treatments .

Q & A

Q. What are the optimized synthetic routes for 4-allyl-5-[(2-amino-1,3-thiazol-4-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione?

The synthesis typically involves cyclization of precursors such as allyl hydrazine derivatives with thiazole-containing isothiocyanates. Optimal conditions include using ethanol or dimethylformamide as solvents, temperatures between 60–100°C, and bases like sodium hydroxide to facilitate cyclization. Post-synthesis purification employs recrystallization or chromatography for high-purity yields .

Q. Which spectroscopic methods are most effective for characterizing this compound?

Key techniques include:

  • ¹H/¹³C-NMR : To confirm proton environments and carbon frameworks, particularly for allyl and thiazole substituents.
  • IR Spectroscopy : Identifies functional groups (e.g., C=S stretch at ~1200 cm⁻¹, N-H bonds in the amino-thiazole moiety).
  • LC-MS : Validates molecular weight and purity.
  • Elemental Analysis : Ensures stoichiometric consistency .

Q. What are the common derivatives synthesized from this compound, and how are they functionalized?

Derivatives are often created via:

  • S-Alkylation : Reacting the thione group with alkyl halides to form thioethers.
  • Oxidation/Reduction : Using H₂O₂ for disulfides or NaBH₄ for dihydrotriazoles.
  • Condensation Reactions : With aldehydes to form Schiff bases (e.g., 4-arylidenamino derivatives) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) enhance understanding of this compound’s reactivity?

Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps), molecular electrostatic potentials, and reaction pathways. These align with experimental NMR/IR data to validate tautomeric forms and regioselectivity in substitution reactions .

Q. What strategies resolve contradictions in reported biological activities of analogous triazole-thiones?

Discrepancies in antimicrobial or anticancer activities arise from structural variations (e.g., substituent electronegativity, steric effects). Systematic SAR studies, coupled with in vitro assays under standardized conditions (e.g., MIC for antimicrobial activity), clarify contributions of specific functional groups .

Q. How does the allyl group influence the compound’s stability and reactivity in catalytic applications?

The allyl moiety enhances π-electron delocalization, stabilizing transition states in cycloaddition reactions. However, its electron-donating nature may reduce electrophilicity at the triazole ring, requiring optimized Lewis acid catalysts (e.g., ZnCl₂) for nucleophilic substitutions .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Industrial-scale production faces issues like racemization during cyclization. Solutions include:

  • Continuous Flow Reactors : Improve heat/mass transfer for consistent yields.
  • Chiral Catalysts : Use enantioselective catalysts (e.g., BINOL derivatives) to retain stereochemical integrity .

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